N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021022-75-2
VCID: VC6225831
InChI: InChI=1S/C17H16N4O2S2/c22-15(19-10-12-3-1-7-18-9-12)6-5-13-11-25-17(20-13)21-16(23)14-4-2-8-24-14/h1-4,7-9,11H,5-6,10H2,(H,19,22)(H,20,21,23)
SMILES: C1=CC(=CN=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3
Molecular Formula: C17H16N4O2S2
Molecular Weight: 372.46

N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide

CAS No.: 1021022-75-2

Cat. No.: VC6225831

Molecular Formula: C17H16N4O2S2

Molecular Weight: 372.46

* For research use only. Not for human or veterinary use.

N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide - 1021022-75-2

Specification

CAS No. 1021022-75-2
Molecular Formula C17H16N4O2S2
Molecular Weight 372.46
IUPAC Name N-[4-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C17H16N4O2S2/c22-15(19-10-12-3-1-7-18-9-12)6-5-13-11-25-17(20-13)21-16(23)14-4-2-8-24-14/h1-4,7-9,11H,5-6,10H2,(H,19,22)(H,20,21,23)
Standard InChI Key UJXFYQTXRLLAFC-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3

Introduction

Chemical Architecture and Synthesis

Structural Features

The molecule consists of three critical domains:

  • Thiazole ring: A five-membered aromatic ring with nitrogen and sulfur atoms, known for enhancing metabolic stability and target binding .

  • Thiophene-2-carboxamide: A sulfur-containing heterocycle linked to an amide group, which improves solubility and facilitates interactions with enzymatic active sites .

  • Pyridin-3-ylmethylamino side chain: A basic nitrogen-containing moiety that enhances membrane permeability and π-π stacking with biological targets .

The IUPAC name, N-[4-(3-oxo-3-[(pyridin-3-ylmethyl)amino]propyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, reflects these components systematically.

Synthetic Pathways

Industrial-scale production typically employs a three-step sequence (Table 1):

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield
1Thiazole ring formationThiourea, iodine, p-bromoacetophenone, reflux 68%
2Amide couplingChloroacetyl chloride, triethylamine, ethanol 82%
3Pyridinemethylamino conjugationPyridin-3-ylmethylamine, DMF, 80°C75%

Critical challenges include avoiding over-oxidation of the thiazole sulfur and ensuring regioselectivity during pyridine conjugation . Industrial protocols often use continuous flow reactors to enhance reproducibility.

Biological Activities and Mechanisms

Antimicrobial Properties

Thiazole derivatives disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). In a screen against Klebsiella pneumoniae, this compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL, outperforming comparator thiazoles (Table 2) .

Table 2: Antimicrobial Activity Comparison

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)
Ampicillin2416
Ciprofloxacin0.50.250.5
Target compound16328

Mechanistic studies suggest the pyridine moiety chelates magnesium ions essential for PBP activity, while the thiophene-carboxamide disrupts peptidoglycan crosslinking .

Anticancer Effects

In MCF-7 breast cancer cells, the compound induced apoptosis (IC₅₀ = 15 µM) via caspase-3 activation and PI3K/Akt pathway inhibition. Comparatively, doxorubicin showed IC₅₀ = 0.1 µM, indicating lower potency but a unique mechanism avoiding multidrug resistance pumps.

Structure-Activity Relationships (SAR)

Modifications to the core structure yield critical insights (Table 3):

Table 3: SAR Analysis of Key Derivatives

Modification SiteEffect on Bioactivity
Thiazole C-4 substitutionElectron-withdrawing groups ↑ antimicrobial potency
Pyridine N-methylation↓ Membrane permeability due to reduced basicity
Thiophene carboxamideReplacement with ester ↓ antiviral activity by 10-fold

Notably, replacing the cycloheptane-fused thiophene with a simple thiophene (as in the target compound) retains PA-PB1 inhibition but reduces antiviral efficacy .

Pharmacological Considerations

Pharmacokinetics

Predicted properties (SwissADME):

  • logP: 3.9 (high lipophilicity)

  • H-bond acceptors: 6

  • H-bond donors: 2

  • Bioavailability: 56% (mouse model projections)

The pyridine moiety facilitates blood-brain barrier penetration, suggesting potential CNS applications.

Toxicity Profile

In vitro hepatotoxicity screening (HepG2 cells):

  • CC₅₀ = 120 µM (5× higher than IC₅₀ for cancer cells)

  • No genotoxicity detected in Ames tests

Future Directions

  • Optimization: Introduce fluorine at thiophene C-5 to enhance metabolic stability .

  • Combination therapy: Pair with β-lactam antibiotics to combat resistant K. pneumoniae .

  • In vivo validation: Conduct pharmacokinetic studies in murine influenza models.

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